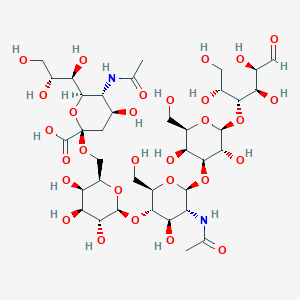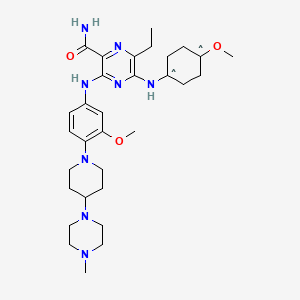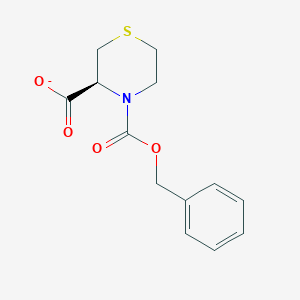
LS-tetrasaccharide c
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
LS-tetrasaccharide c can be synthesized through enzymatic methods involving glycosyltransferases. The synthesis typically involves the sequential addition of monosaccharides to a growing oligosaccharide chain. The reaction conditions often include specific pH levels, temperatures, and the presence of cofactors necessary for enzyme activity .
Industrial Production Methods
Industrial production of this compound involves the use of bioreactors where glycosyltransferases are employed to catalyze the formation of the oligosaccharide. The process is optimized for high yield and purity, often involving purification steps such as chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
LS-tetrasaccharide c undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar units.
Reduction: This can reduce carbonyl groups to hydroxyl groups.
Substitution: This involves replacing one functional group with another, such as acetylation or methylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as acetylated or methylated forms, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
LS-tetrasaccharide c has several scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation processes and carbohydrate chemistry.
Biology: It serves as a ligand for studying virus-host interactions, particularly with the JC polyomavirus.
Medicine: It has potential therapeutic applications in treating diseases like progressive multifocal leukoencephalopathy.
Industry: It is used in the development of diagnostic tools and as a standard in analytical techniques
Wirkmechanismus
LS-tetrasaccharide c exerts its effects by specifically binding to the JC polyomavirus. The binding occurs through the interaction of the oligosaccharide with the viral capsid proteins, which facilitates viral entry into host cells. This interaction is crucial for the virus’s ability to infect and replicate within the host .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lacto-N-tetraose: Another human milk oligosaccharide with a similar structure but different biological functions.
Disialyllacto-N-tetraose: Contains additional sialic acid residues, which can alter its binding properties and biological activities.
Lacto-N-neotetraose: Structurally similar but differs in the linkage of its monosaccharide units
Uniqueness
LS-tetrasaccharide c is unique due to its specific recognition by the JC polyomavirus, making it a valuable tool in studying virus-host interactions and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
64003-55-0 |
|---|---|
Molekularformel |
C37H62N2O29 |
Molekulargewicht |
998.9 g/mol |
IUPAC-Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C37H62N2O29/c1-10(45)38-19-12(47)3-37(36(59)60,68-31(19)22(52)14(49)5-41)61-9-18-23(53)26(56)27(57)34(64-18)66-30-17(8-44)63-33(20(25(30)55)39-11(2)46)67-32-24(54)16(7-43)62-35(28(32)58)65-29(15(50)6-42)21(51)13(48)4-40/h4,12-35,41-44,47-58H,3,5-9H2,1-2H3,(H,38,45)(H,39,46)(H,59,60)/t12-,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25+,26-,27+,28+,29+,30+,31+,32-,33-,34-,35-,37+/m0/s1 |
InChI-Schlüssel |
SXMGGNXBTZBGLU-JRZQLMJNSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide](/img/structure/B12348869.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylic acid](/img/structure/B12348873.png)
![[1,1'-Binaphthalene]-2,2'-diol, 3,3'-dibromo-, (1S)-](/img/structure/B12348880.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348889.png)


![(6Z)-6-(1-hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12348921.png)


![3-[3-[3-methyl-4-[[3-propan-2-yl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrazolidin-4-yl]methyl]phenoxy]propylamino]propanamide](/img/structure/B12348942.png)

